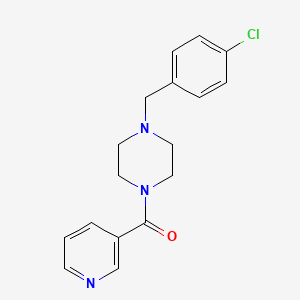

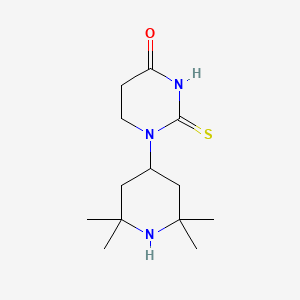

![molecular formula C17H22N6O B5527129 N-phenyl-N'-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)urea](/img/structure/B5527129.png)

N-phenyl-N'-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)urea

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of urea derivatives, including compounds similar to N-phenyl-N'-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)urea, has been explored through different chemical routes. One method involves the ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate-mediated Lossen rearrangement, which allows for the efficient synthesis of ureas from carboxylic acids without racemization under mild conditions (Thalluri et al., 2014). Another approach involves the catalytic action of [Pd(PPh3)4] in the preparation of pyrrolo[1,2-c]imidazole-derived ureas, highlighting a specific synthetic pathway that could be relevant for compounds with similar structural features (Imhof, 2007).

Molecular Structure Analysis

The molecular structure of urea derivatives has been studied through various techniques, including single-crystal X-ray diffraction, NMR spectroscopy, and quantum chemical calculations. These studies reveal the importance of intramolecular hydrogen bonding in the stability and reactivity of these compounds. For instance, the association of N-(pyridin-2-yl),N'-R(1)-ureas with hydrogen bonding counterparts was explored, providing insights into the substituent effects on complex formation and molecular structure (Ośmiałowski et al., 2013).

Chemical Reactions and Properties

Urea derivatives undergo various chemical reactions, including the Lossen rearrangement, which has been utilized for the synthesis of hydroxamic acids and ureas from carboxylic acids. This reaction showcases the versatility and reactivity of urea compounds in synthetic chemistry. The reaction conditions and the effect of substituents on the yield and selectivity of these reactions have been thoroughly investigated, demonstrating the chemical behavior of urea derivatives under different conditions (Thalluri et al., 2014).

Physical Properties Analysis

The physical properties of urea derivatives, such as solubility, melting points, and crystalline structure, are crucial for their application in various fields. Studies on the crystalline state of these compounds, confirmed through single-crystal X-ray diffraction, provide essential data for understanding their stability and solubility. These characteristics are influenced by the molecular structure and the nature of substituents, as demonstrated in the association studies of ureas with benzoates and 2-amino-1,8-naphthyridines (Ośmiałowski et al., 2013).

Chemical Properties Analysis

The chemical properties of N-phenyl-N'-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)urea derivatives, including reactivity, stability, and interaction with other molecules, are fundamental for their potential applications. These properties are often studied through reactions with specific reagents, exploring the formation of complexes and the effects of electronic and steric factors on reactivity. The synthesis and reaction studies of urea derivatives provide a basis for understanding these chemical properties and designing new compounds with desired activities (Thalluri et al., 2014).

科学的研究の応用

Chemical Interactions and Synthesis Processes

The association of N-(pyridin-2-yl),N'-substituted ureas with 2-amino-1,8-naphthyridines and benzoates illustrates the intricate interactions these molecules can have. These studies shed light on the potential for complex formation, influenced by substituent effects on association. Such research underscores the chemical versatility and potential of urea derivatives in creating complex molecular architectures, hinting at the broad applicability of compounds like N-phenyl-N'-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)urea in scientific research (Ośmiałowski et al., 2013).

Biological Activities and Applications

Another significant area of application for urea derivatives lies in their biological activities. For instance, synthesis and characterization of new pyrimidines and pyrazoles derivatives have been explored for their antimicrobial and analgesic activities. These findings suggest the potential for N-phenyl-N'-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)urea derivatives to be investigated for similar biological properties, offering avenues for new drug discovery and development (Tirlapur & Noubade, 2010).

Environmental and Material Science Applications

In material science and environmental applications, the study of urea derivatives for their use as herbicides or in plant growth regulation exemplifies the potential for N-phenyl-N'-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)urea to contribute to agricultural chemistry. The inhibition of phytoene desaturase, a key enzyme in the carotenoid biosynthesis pathway, by certain cyclic ureas highlights the potential impact of urea derivatives in developing new agrochemicals (Babczinski et al., 1995).

特性

IUPAC Name |

1-phenyl-3-[2-[(6-pyrrolidin-1-ylpyrimidin-4-yl)amino]ethyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N6O/c24-17(22-14-6-2-1-3-7-14)19-9-8-18-15-12-16(21-13-20-15)23-10-4-5-11-23/h1-3,6-7,12-13H,4-5,8-11H2,(H,18,20,21)(H2,19,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXYRGAVZXDZAAC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=NC=NC(=C2)NCCNC(=O)NC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Phenyl-3-(2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)amino)ethyl)urea | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{1-[3-(3-hydroxy-3-methylbutyl)benzoyl]-4-piperidinyl}methanesulfonamide](/img/structure/B5527063.png)

phosphinic acid](/img/structure/B5527072.png)

![5-methyl-4-{[(2-methyl-1H-benzimidazol-6-yl)amino]methylene}-2-(4-methylphenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5527073.png)

![2-methyl-4-(4-{[(1S*,5R*)-3-methyl-3,6-diazabicyclo[3.2.2]non-6-yl]carbonyl}phenyl)-3-butyn-2-ol](/img/structure/B5527079.png)

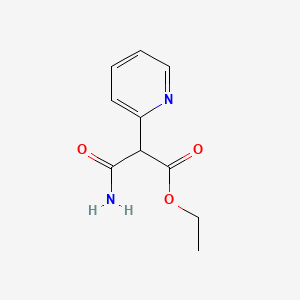

![3-(3-hydroxy-3-methylbutyl)-N-[2,2,2-trifluoro-1-(3-pyridinyl)ethyl]benzamide](/img/structure/B5527083.png)

![(4aR*,7aS*)-1-(3-methyl-2-buten-1-yl)-4-[(5-methyl-3-pyridinyl)carbonyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5527087.png)

![4-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]-1-[(4-methyl-1,2,5-oxadiazol-3-yl)acetyl]piperidine](/img/structure/B5527103.png)

![5,5-dimethyl-N-[4-(trifluoromethoxy)phenyl]-4,5-dihydro-1,3-thiazol-2-amine](/img/structure/B5527144.png)